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(2,4-Pentanedionato)lithium

Cat. No.: B13900825
M. Wt: 106.1 g/mol
InChI Key: JTEOOCAGEXVCBQ-BJILWQEISA-M
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Description

(2,4-Pentanedionato)lithium is a useful research compound. Its molecular formula is C5H7LiO2 and its molecular weight is 106.1 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7LiO2 B13900825 (2,4-Pentanedionato)lithium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7LiO2

Molecular Weight

106.1 g/mol

IUPAC Name

lithium;(E)-4-oxopent-2-en-2-olate

InChI

InChI=1S/C5H8O2.Li/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3+;

InChI Key

JTEOOCAGEXVCBQ-BJILWQEISA-M

Isomeric SMILES

[Li+].C/C(=C\C(=O)C)/[O-]

Canonical SMILES

[Li+].CC(=CC(=O)C)[O-]

physical_description

White powder;  [Alfa Aesar MSDS]

Origin of Product

United States

Significance in Coordination Chemistry and Organometallic Compounds

The significance of (2,4-Pentanedionato)lithium in coordination chemistry and organometallic compounds stems from the chelating nature of the acetylacetonate (B107027) (acac) ligand. The two oxygen atoms of the ligand can bind to a metal center, forming a stable six-membered ring. This chelation enhances the stability of the resulting metal complexes. americanelements.com

In the realm of organometallic chemistry, this compound serves as a crucial starting material for the synthesis of other organometallic compounds. It is particularly useful in reactions where the acetylacetonate ligand can be easily displaced by other organic groups. For instance, it has been used in the synthesis of nickel-based organometallic complexes. acs.org The ability of the acetylacetonate ligand to act as a good leaving group facilitates the formation of new carbon-metal bonds.

Furthermore, the study of lithium β-diketonate complexes, including this compound, provides valuable insights into the fundamental principles of coordination chemistry. Researchers have investigated the structural variations and bonding characteristics of these complexes, contributing to a deeper understanding of metal-ligand interactions. researchgate.net The formation of heterometallic complexes, where lithium ions act as bridges between other metal β-diketonate units, showcases the versatility of these compounds in constructing complex molecular architectures. nih.gov

Overview of Research Trajectories for Lithium Beta Diketonate Complexes

Direct Synthesis Routes for this compound

The direct synthesis of this compound typically involves the reaction of acetylacetone (B45752) with a lithium source. This straightforward approach is favored for its efficiency and the high purity of the resulting product.

Reaction of Acetylacetone with Lithium Hydride

A common and effective method for the preparation of this compound is the reaction of acetylacetone (Hacac) with lithium hydride (LiH). researchgate.net Acetylacetone, a β-diketone, exists in equilibrium between its keto and enol tautomers. wikipedia.org The enolic proton is acidic and readily reacts with a strong base like lithium hydride.

The reaction proceeds via the deprotonation of the enol form of acetylacetone by lithium hydride, leading to the formation of the lithium acetylacetonate (B107027) salt and hydrogen gas. This reaction is typically carried out in an appropriate organic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere to prevent side reactions. tandfonline.com The use of lithium hydride as a condensing agent has been noted in related syntheses. researchgate.net

Table 1: Reactants and Products in the Synthesis of this compound via the Lithium Hydride Route

ReactantFormulaRoleProductFormula
AcetylacetoneCH₃C(O)CH₂C(O)CH₃Proton SourceThis compoundCH₃COCH=C(OLi)CH₃
Lithium HydrideLiHBaseHydrogen GasH₂

Salt Elimination Reactions for Analogous Complexes

Salt elimination, or metathesis, is a widely employed strategy for the synthesis of various metal complexes, including those with β-diketonate and β-diketiminate ligands. researchgate.netcuvillier.de In this approach, a lithium salt of the desired ligand is reacted with a metal halide, resulting in the formation of the desired metal complex and a lithium halide byproduct.

While this method is more commonly described for the synthesis of transition metal or other main group element complexes using a pre-formed lithium acetylacetonate salt, the underlying principle is fundamental to coordination chemistry. researchgate.netcuvillier.de For instance, lithium β-diketiminates are routinely used as ligand transfer reagents to synthesize other metal complexes by reacting them with metal halides. cuvillier.de The insolubility of the resulting lithium chloride in many organic solvents facilitates its separation from the desired product. cuvillier.de This general strategy underscores the utility of lithium salts of chelating ligands in inorganic synthesis.

Mechanistic Investigations of Formation Reactions

The formation of this compound from acetylacetone and a lithium base is a classic acid-base reaction. The mechanism involves the abstraction of the acidic proton from the γ-carbon of the keto tautomer or, more favorably, the hydroxyl proton of the enol tautomer of acetylacetone. wikipedia.org The resulting acetylacetonate anion is a resonance-stabilized species, which contributes to the driving force of the reaction.

Studies on the reaction of lithium aluminum hydride with acetylacetone have shown that the diketo form can be reduced to the corresponding diol, while the keto-enol form can lead to elimination products. acs.orgni.ac.rs This highlights the distinct reactivity of the tautomers present in acetylacetone.

Optimization of Synthetic Conditions for High Yield and Purity

Optimizing the synthesis of this compound involves careful control of several reaction parameters to maximize yield and ensure high purity. Key considerations include:

Solvent Choice: The solvent must be dry and capable of dissolving the reactants to a sufficient extent. Tetrahydrofuran (THF) and diethyl ether are commonly used. tandfonline.com The purity of THF, often distilled from sodium benzophenone (B1666685) ketyl, is crucial. tandfonline.com

Reaction Temperature: The reaction is often conducted at reduced temperatures to control the reaction rate and minimize side reactions.

Stoichiometry: Using an equimolar amount of the lithium base to acetylacetone is typical to ensure complete conversion without introducing excess reagents that might complicate purification. tandfonline.com

Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, is essential to prevent the reaction of the highly reactive lithium reagents with atmospheric moisture and oxygen. tandfonline.com

Following the reaction, the product is typically isolated by filtration and washed with a non-polar solvent like hexane (B92381) to remove any unreacted starting materials or soluble byproducts. The purity of the final product can be assessed using techniques such as NMR spectroscopy. tandfonline.com

Scale-Up Considerations for Research Applications

For many research applications, such as the synthesis of lithium-ion battery materials or in organometallic catalysis, larger quantities of this compound may be required. chemimpex.comsigmaaldrich.comverifiedmarketresearch.com Scaling up the synthesis from laboratory benchtop to larger scales requires careful consideration of several factors:

Heat Management: The reaction of lithium hydride with acetylacetone is exothermic. On a larger scale, efficient heat dissipation is critical to maintain control over the reaction temperature.

Reagent Addition: The rate of addition of one reagent to another may need to be carefully controlled to manage the exotherm.

Mixing: Ensuring efficient mixing in a larger reaction vessel is important for maintaining homogeneity and achieving a consistent reaction.

Product Isolation and Handling: Handling larger quantities of the fine powder product requires appropriate safety measures and equipment to avoid inhalation and exposure. tcichemicals.comtcichemicals.com

The development of robust and scalable synthetic procedures is crucial for enabling the broader application of this compound in various research and development endeavors.

Structural Elucidation and Coordination Chemistry Principles

Solid-State Structural Analysis

The solid-state structure of (2,4-Pentanedionato)lithium is characterized by its crystalline form and the arrangement of its constituent ions in the crystal lattice.

In a related heterometallic complex, LiFe(acac)₃, single-crystal X-ray diffraction has been employed to determine its structure, revealing needle-shaped yellow crystals. mdpi.com The structural analysis of these related compounds provides insight into the coordination of the acetylacetonate (B107027) ligand.

Table 1: Crystallographic Data for a Related Acetylacetonate Complex
CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Fe(acac)₃C₁₅H₂₁FeO₆MonoclinicP2₁/c13.897.5516.42108.3

Note: Data for Fe(acac)₃ is provided as an illustrative example of a metal acetylacetonate complex.

This compound is known to exhibit polymorphism, existing in different crystalline forms under varying temperature conditions. Research has indicated a reversible phase transition from an orthorhombic to a non-merohedrally twinned monoclinic structure at temperatures between 195 and 200 K. oup.com This phase transfer is associated with a slight deviation of the orthorhombic γ-angle from 90°. oup.com The fundamental structural motif of lithium acetylacetonate chains remains intact through this transition. oup.com The primary difference between the room-temperature orthorhombic phase and the low-temperature monoclinic phase lies in a slight curvature of the Li(acac) chains in the monoclinic form, departing from the perfectly linear arrangement in the orthorhombic structure. oup.com

Solution-State Structural Characterization

The structure of this compound in solution is highly dependent on the solvent, concentration, and temperature, influencing its aggregation and solvation.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for probing the solution-state structure of this compound.

¹H and ⁷Li NMR studies in non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) provide valuable information. In concentrated solutions of lithium acetylacetonate in DMSO, the compound is believed to be essentially undissociated, existing as tight ion pairs. researchgate.net The chemical shifts of the γ-proton of the acetylacetonate ligand are sensitive to the cation, suggesting a degree of covalent character in the Li-O bond. researchgate.net The order of the low-field shift for the γ-protons in alkali metal acetylacetonates (B15086760) is Li < Na < K, indicating that the lithium salt has the most shielded γ-proton in this series. researchgate.net

IR spectroscopy reveals characteristic vibrational modes of the acetylacetonate ligand. The bands in the 1500-1600 cm⁻¹ region are typically assigned to the C=O and C=C stretching vibrations. The position of the Li-O stretching vibration provides direct insight into the bond strength. In the infrared absorption spectrum of lithium acetylacetonate, the bonding of the lithium metal has been suggested to resemble that of a Group II element rather than a Group I element, indicating a more covalent character. acs.org

Table 2: Spectroscopic Data for this compound and Related Species
TechniqueNucleus/BondSolventChemical Shift (ppm) / Frequency (cm⁻¹)Observation
¹H NMRγ-CHDMSO~5.0Shielded relative to Na and K analogues researchgate.net
⁷Li NMR⁷LiTHF-d₈~1.26Chemical shift is solvent dependent researchgate.net
IRC=O / C=CNujol Mull1300-1700Characteristic acetylacetonate ligand bands mdpi.com
IRLi-O--Indicates significant covalent character acs.org

In non-aqueous solvents, this compound can exist as monomers, dimers, or higher aggregates. The extent of aggregation is influenced by the solvent's polarity and coordinating ability. In weakly coordinating solvents, aggregation is more pronounced, while in strongly coordinating solvents like THF, solvent-separated ion pairs are more likely to form. The equilibrium between contact ion pairs (CIP) and solvent-separated ion pairs (SSIP) is a key aspect of its solution chemistry.

The solubility of this compound has been noted in various organic solvents, including benzyl (B1604629) alcohol, which is relevant for its use as a precursor in materials synthesis. acs.org Studies on other lithium enolates have shown that aggregation is significantly higher in less polar solvents like methyl tert-butyl ether (MTBE) compared to more polar solvents like THF and dimethoxyethane (DME). nih.gov This behavior is attributed to the need for solvation of the lithium cation, which is less effective in less polar media. nih.gov

Theoretical and Computational Structural Predictions

Theoretical and computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic structure of this compound where experimental data is scarce.

DFT calculations on related metal acetylacetonate complexes can provide a model for the structure of a monomeric Li(acac) unit. These calculations can predict bond lengths, bond angles, and the distribution of electron density within the molecule. For a hypothetical monomeric this compound molecule, it is expected that the lithium cation would be chelated by the two oxygen atoms of the acetylacetonate ligand. DFT calculations on similar systems, such as manganese acetylacetonates, have been used to optimize ground-state structures and interpret spectroscopic data. aps.org

Computational studies on the interaction of Li⁺ with solvents have shown that the lithium cation is preferentially solvated by carbonyl oxygens over ethereal oxygens. mdpi.com Molecular dynamics simulations on the aggregation of lithium salts of organic acids have demonstrated the formation of complex aggregate structures in non-polar solvents. nih.gov These theoretical approaches suggest that in solution, this compound likely exists in a dynamic equilibrium between solvated monomers and various aggregated species, the nature of which is highly dependent on the surrounding medium.

Table 3: Predicted Structural Parameters for a Monomeric Metal-Acetylacetonate Unit from DFT (Illustrative)
ParameterPredicted Value
M-O bond length~1.9 - 2.1 Å
O-M-O bond angle~90 - 95°
C-O bond length~1.27 - 1.29 Å
C-C bond length (within chelate ring)~1.39 - 1.41 Å

Note: These are typical ranges for metal acetylacetonate complexes and are provided for illustrative purposes.

Fundamental Coordination Modes of the 2,4-Pentanedionato Ligand to Lithium

The 2,4-pentanedionato anion (acac⁻) is a bidentate ligand, meaning it binds to a metal center through two of its atoms. wikipedia.orgjeol.com In the case of this compound, both oxygen atoms of the acac⁻ ligand coordinate to the lithium ion, forming a stable six-membered chelate ring. wikipedia.orgamericanelements.com This chelation is a defining feature of its coordination chemistry.

The general synthesis of metal acetylacetonates involves the reaction of a metal salt with 2,4-pentanedione (acetylacetone, acacH). wikipedia.org The presence of a base facilitates the deprotonation of acacH to form the acetylacetonate anion, which then coordinates to the metal cation. wikipedia.org

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms Acetylacetone (B45752) lithium salt, Lithium acetylacetonate, Li(acac) chemimpex.comtcichemicals.comcymitquimica.com
CAS Number 18115-70-3 chemimpex.comsigmaaldrich.com
Molecular Formula C₅H₇LiO₂ or CH₃COCH=C(OLi)CH₃ sigmaaldrich.comsigmaaldrich.com
Molecular Weight 106.05 g/mol sigmaaldrich.comsigmaaldrich.com
Appearance White to orange to green powder or crystal tcichemicals.com
Melting Point 250 °C (decomposes) sigmaaldrich.comsigmaaldrich.com

While specific thermodynamic data for the binding of the 2,4-pentanedionato ligand to lithium is not extensively detailed in the provided results, the stability of metal acetylacetonate complexes is well-established. The strength of the metal-oxygen bonds and the conformational rigidity of the chelate ring are key factors. The stability of these complexes makes them useful in applications requiring stable lithium sources that are soluble in organic solvents. americanelements.com

The nature of the ligands bound to a metal center can tailor the electronic properties and, consequently, the chemical reactivity. For instance, in other metal acetylacetonate complexes, the coordination of additional ligands can induce metal-ligand redox events. nih.gov While this is described for transition metals, the principle that the coordination sphere dictates reactivity is fundamental. In the context of lithium, the coordination environment provided by the acac⁻ ligand and any solvent molecules will affect its role in chemical reactions, for example, as a catalyst or a precursor for materials synthesis. sigmaaldrich.comacs.org The solubility in organic solvents, a key property for its applications, is a direct consequence of the coordination of the organic acac⁻ ligand to the lithium ion. americanelements.com

The reactivity of this compound is also evident in its use as a precursor for the synthesis of other lithium-containing materials, such as those used in lithium-ion batteries. chemimpex.comsigmaaldrich.com The thermal decomposition of the complex, for example, can be a route to forming lithium-based nanoparticles. sigmaaldrich.com The specific coordination environment will influence the decomposition pathway and the properties of the resulting materials.

Spectroscopic Investigations for Research and Analysis

Vibrational Spectroscopy (IR, Raman) for Ligand-Metal Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for probing the molecular vibrations within a compound. ksu.edu.saspectroscopyonline.com These techniques are particularly sensitive to the formation of coordinate bonds between the lithium cation and the 2,4-pentanedionate (acac) ligand. ksu.edu.sa

In IR spectroscopy, the absorption of infrared radiation occurs when it matches the frequency of a molecular vibration that causes a change in the molecule's dipole moment. ksu.edu.sa Conversely, Raman spectroscopy relies on the inelastic scattering of monochromatic light, which is sensitive to vibrations that alter the polarizability of the molecule. ksu.edu.sa Because of these different selection rules, IR and Raman are often considered complementary, with some vibrations being strong in one technique and weak or absent in the other. spectroscopyonline.com

For (2,4-Pentanedionato)lithium, the formation of the chelate ring through the coordination of the two oxygen atoms of the acac anion to the lithium ion significantly alters the vibrational frequencies of the ligand compared to the free acetylacetone (B45752) molecule. Infrared absorption spectra of lithium acetylacetonate (B107027) show that the lithium metal's influence on the ligand is notable. researchgate.net The key vibrational modes for analysis are the C=O and C=C stretching frequencies. The coordination to lithium typically leads to a decrease in the C=O stretching frequency and an increase in the C=C stretching frequency, indicative of the delocalization of electron density within the chelate ring.

Studies on various metal acetylacetonates (B15086760) provide a basis for interpreting the spectra of the lithium complex. The region between 400 cm⁻¹ and 700 cm⁻¹ is often where metal-oxygen (M-O) stretching vibrations are observed, providing direct evidence of the ligand-metal interaction. spectroscopyonline.com Raman spectroscopy can also be used to identify phase and composition, for instance, in differentiating between various lithium-containing species in materials synthesized using lithium acetylacetonate as a precursor. sfu.ca

Table 1: Representative Vibrational Frequencies for Metal Acetylacetonates This table provides typical frequency ranges for key vibrations in metal acetylacetonate complexes. Specific values for this compound may vary based on physical state and experimental conditions.

Vibrational ModeTypical Frequency Range (cm⁻¹)Significance
C=O Stretch1550 - 1600Indicates the strength of the carbonyl bond within the chelate ring.
C=C Stretch1500 - 1550Reflects the carbon-carbon bond order in the delocalized ring system.
CH₃ Deformation1350 - 1450Associated with the bending modes of the methyl groups.
C-H Bending (γ-CH)~1200Out-of-plane bend of the central C-H group in the ring.
Metal-Oxygen (M-O) Stretch400 - 700Directly probes the strength and nature of the lithium-oxygen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Dynamics and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for investigating the structure and dynamics of molecules in solution. rsc.org For this compound, NMR studies using ¹H, ¹³C, and ⁷Li nuclei can provide detailed insights into its behavior.

As a diamagnetic complex, this compound exhibits sharp NMR resonances, unlike many transition metal acetylacetonates which are paramagnetic and show significantly broadened peaks. magritek.com Low-temperature NMR studies of alkali metal acetylacetonates, including the lithium salt, have been conducted in methanol (B129727) to slow down dynamic processes. researchgate.net These experiments reveal that rotation about the carbon-carbon partial double bonds in the chelate ring can be slow on the NMR timescale at around -60°C. researchgate.net

NMR can also monitor the state of association and isomerism in solution. For instance, the competition between the acetylacetonate anion and other ligands, such as 18-crown-6, for the lithium cation can be observed through changes in the NMR spectrum of the acac moiety. researchgate.net Such "configurational titration" experiments have indicated that at low concentrations, lithium prefers to chelate with two acac anions, forming a complex anion, Li(acac)₂⁻. researchgate.net

Multinuclear NMR provides a more complete picture. ⁷Li NMR is highly sensitive to the local chemical and magnetic environment around the lithium ion, making it useful for studying ion mobility and interactions in both solutions and solid materials. aps.orgcam.ac.uk In the context of solid-state NMR, advanced techniques can separate different lithium environments and track their dynamic exchange. aps.org

Table 2: Expected NMR Chemical Shifts for this compound Chemical shifts are relative and can be influenced by solvent, temperature, and concentration.

NucleusGroupExpected Chemical Shift (ppm)Information Provided
¹HCH₃ (Methyl)~1.9 - 2.2Provides information on the electronic environment of the ligand backbone.
¹HCH (Methine)~5.0 - 5.5Sensitive to the delocalization and symmetry of the chelate ring.
¹³CCH₃ (Methyl)~25 - 30Probes the carbon skeleton of the ligand.
¹³CCH (Methine)~100 - 105Reflects the electronic structure of the central carbon in the ring.
¹³CC=O (Carbonyl)~185 - 195Highly sensitive to coordination with the lithium ion.
⁷LiLi⁺VariesDepends on coordination, solvent, and counter-ions; reveals ion-pairing and solvation dynamics.

Electronic Spectroscopy (UV-Vis) for Electronic Structure Characterization

Electronic spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, examines the electronic transitions within a molecule by measuring its absorption of UV or visible light. For this compound, this technique characterizes the electronic structure arising from the conjugated π-system of the acetylacetonate ligand and its interaction with the lithium ion. aps.org

The UV-Vis spectrum of metal acetylacetonates is typically dominated by intense absorption bands in the ultraviolet region. These are generally assigned to two main types of electronic transitions:

π → π Transitions:* These are high-energy transitions occurring within the delocalized π-system of the acetylacetonate ligand. In related metal complexes, these bands are observed at high energies (e.g., below 300 nm). acs.orgscribd.com

n → π Transitions:* These transitions involve the promotion of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital. These are typically of lower energy than the π → π* transitions.

In some transition metal acetylacetonates, ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can also be observed. scribd.comnih.gov For this compound, given lithium's closed-shell electronic configuration and high-energy vacant orbitals, such charge transfer bands are less likely compared to complexes with transition metals. The primary use of UV-Vis is to characterize the π-electronic system of the chelated ligand. In-situ UV-Vis spectroscopy has been used to monitor chemical changes in related acetylacetonate complexes during electrochemical processes, where shifts in the π–π* band indicate interactions between the metal and the ligand. acs.orgacs.org

Mass Spectrometry for Molecular Integrity and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to study its fragmentation patterns upon ionization, which provides structural information. The molecular weight of this compound (C₅H₇LiO₂) is approximately 106.1 g/mol . nih.gov

While standard electron ionization mass spectrometry (EI-MS) can lead to extensive fragmentation, making interpretation complex, it reveals characteristic pathways for metal acetylacetonates. rsc.orgacs.org The fragmentation of these complexes often proceeds through several key pathways:

Loss of an entire acetylacetonate radical ligand.

Loss of a methyl radical (CH₃•) from the ligand.

Loss of ketene (B1206846) (CH₂=C=O).

Rearrangements leading to the formation of other stable ions.

Studies on other metal acetylacetonates, such as those of aluminum, copper, and zirconium, provide a model for the expected behavior of the lithium complex. rsc.orgjlu.edu.cnrsc.org The molecular ion peak [Li(acac)]⁺ would be expected, followed by fragment ions corresponding to the loss of various neutral pieces from the ligand. The stability of the resulting ions often dictates the major peaks observed in the spectrum.

Table 3: Plausible Mass Spectrometry Fragments for this compound

Ion FragmentPlausible m/zIdentity
[C₅H₇LiO₂]⁺106Molecular Ion
[C₄H₄LiO₂]⁺91Loss of CH₃
[C₅H₇O₂]⁻99Acetylacetonate Anion (in negative ion mode)
[Li]⁺7Lithium Cation

Advanced Spectroscopic Techniques in Elucidating Complex Behavior

Beyond the fundamental techniques, advanced and hyphenated spectroscopic methods are employed to uncover more complex behaviors and obtain higher-resolution structural information.

Two-Dimensional (2D) NMR Spectroscopy: Techniques like ⁷Li-¹H HOESY can probe through-space interactions between the lithium ion and the solvent or other molecules in solution, revealing detailed information about solvation shells and intermolecular associations. rsc.org In the solid state, 2D exchange NMR can directly observe the dynamics of lithium ion hopping between different sites in a crystal lattice. aps.org

NMR Crystallography: This approach combines solid-state NMR spectroscopy with computational methods, such as Density Functional Theory (DFT), and often X-ray diffraction data. grafiati.com By comparing experimentally measured chemical shifts with those calculated for a proposed crystal structure, the structure can be refined with high accuracy, including the precise positions of hydrogen atoms. grafiati.com

In-situ Spectroscopy: Monitoring reactions or processes in real-time provides invaluable dynamic information. The combination of techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy with other analytical tools allows for the identification of transient intermediates and precursors during the synthesis or application of materials involving this compound. americanpharmaceuticalreview.commdpi.com Similarly, in-situ Raman and UV-Vis spectroscopy can track changes in the compound during electrochemical cycling in battery applications. acs.orgosti.gov

These advanced methods, often requiring specialized equipment and computational support, are essential for pushing the boundaries of our understanding of the structure, dynamics, and function of this compound in complex systems.

Reactivity and Reaction Mechanism Studies

Ligand Exchange and Substitution Reactions

Ligand exchange is a fundamental reaction pathway for (2,4-Pentanedionato)lithium, where the acetylacetonate (B107027) (acac) anion either displaces other ligands on a metal center or is itself substituted. These reactions are crucial for the synthesis of a wide array of mixed-ligand metal complexes and functional materials.

This compound serves as an effective reagent for introducing the acetylacetonate ligand onto other metal centers. A notable example is the conversion of a cationic iridium complex into a neutral spirocomplex. This transformation is achieved through a straightforward ligand exchange reaction using a stoichiometric quantity of lithium acetylacetonate. researchgate.net Similarly, it is employed in the synthesis of mixed-ligand copper(II) complexes through reactions with copper perchlorate (B79767) and other coordinating ligands like 2,2'-bipyridine. researchgate.net

The compound is also used as a lithium source in the solvothermal synthesis of nanocrystals, such as lithium niobate (LiNbO3). In these processes, it is proposed that a simple ligand exchange occurs between the acetylacetonate group and the alkoxy groups of the metal alkoxide precursor. nih.gov The kinetics of such exchange reactions have been studied in related systems, such as with zirconium(IV) acetylacetonate, where the proton transfer to the acetylacetonate ligand was identified as a rate-determining step, providing insight into the reaction mechanism. researchgate.net

The table below summarizes representative ligand exchange reactions involving this compound.

ReactantReagentProduct TypeApplication/Significance
Cationic Iridium ComplexThis compoundNeutral Iridium SpirocomplexSynthesis of neutral organometallic complexes researchgate.net
Copper(II) Perchlorate, 2,2'-bipyridineThis compoundMixed-ligand [Cu(acac)(bipy)(H2O)]+Formation of cytotoxic and antineoplastic compounds researchgate.net
Niobium EthoxideThis compoundLithium Niobate (LiNbO3) NanocrystalsNanomaterial synthesis via solvothermal route nih.gov

Thermal Decomposition Pathways and Kinetics Relevant to Precursor Chemistry

The thermal behavior of this compound is of significant interest, particularly in the context of its use as a precursor for the synthesis of lithium-containing materials via high-temperature methods like chemical vapor deposition (CVD) and flame spray pyrolysis (FSP).

The compound is known to decompose at elevated temperatures, with a reported decomposition point of approximately 250 °C. nih.govuow.edu.au Its role as a precursor is highlighted in the synthesis of complex oxides. For instance, this compound is used in combination with manganese acetylacetonate in flame spray pyrolysis to produce LiMn₂O₄ nanoparticles. researchgate.netgrafiati.com It is also a key component in FSP processes for creating lithium titanium oxide (LTO) nanoparticles and in metal-organic chemical vapor deposition (MOCVD) for producing lithium-doped zinc oxide thin films. acs.orgscispace.comucl.ac.uk

Simulation studies of the flame spray pyrolysis of lithium and manganese acetylacetonates (B15086760) reveal that the Li-containing species decompose and diffuse more rapidly than their manganese counterparts. researchgate.net This difference is attributed to lithium's lower atomic mass and valence. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

For example, TGA studies of manganese(III) acetylacetonate show a two-step mass loss process, which suggests a sequential detachment of the acetylacetonate ligands. researchgate.net TGA-DTA has also been used to confirm the thermal conversion temperatures of other metal-organic precursors used in materials synthesis. thieme-connect.com In the production of doped nanomaterials where lithium acetylacetonate is used as a dopant source, TGA/DTA has been employed to assess the thermal stability of the final product. acs.org These examples underscore the importance of thermal analysis in understanding the decomposition mechanisms relevant to precursor chemistry.

Gaseous Products Analysis during Decomposition

The analysis of gaseous products formed during the thermal decomposition of this compound is essential for understanding the reaction pathways and optimizing deposition processes. Mass spectrometry, often coupled with TGA or pyrolysis reactors, is the primary tool for this analysis.

Although specific experimental data on the gaseous products from pure this compound decomposition is limited, molecular dynamics simulations of its pyrolysis provide significant insights. These simulations indicate that the Li-containing species ultimately decompose into smaller fragments that no longer contain carbon-carbon or carbon-hydrogen bonds, suggesting the formation of simple gases and lithium-containing inorganic solids (e.g., lithium oxide). researchgate.net

By analogy with experimental studies on the decomposition of other metal acetylacetonates, such as aluminum acetylacetonate, the initial gaseous products are expected to include species derived from the ligand itself. For Al(acac)₃, major initial products identified include acetylacetone (B45752), with secondary decomposition products like acetone (B3395972) and ketene (B1206846). This suggests that the acetylacetonate ligand itself breaks down into smaller oxygenated organic molecules before complete combustion or decomposition.

Reactions with Main Group and Transition Metal Species

This compound is widely used as a reagent and catalyst in reactions involving both main group and transition metals. Its applications include the formation of organometallic reagents, the synthesis of doped materials, and surface modification.

A significant application is its use as a catalyst in halogen-metal exchange reactions. The addition of catalytic amounts (e.g., 10 mol%) of lithium acetylacetonate dramatically accelerates the iodine-zinc exchange reaction between aryl iodides and diorganozinc reagents. researchgate.netgoogle.com This method allows for the preparation of highly functionalized arylzinc reagents, tolerating sensitive groups like ketones and aldehydes. google.com While also tested as a catalyst for bromine-magnesium exchange reactions to form Grignard reagents, it was found to be less efficient than lithium chloride in that specific system. okayama-u.ac.jp

In materials science, a solution of lithium acetylacetonate is used as a dopant source in the MOCVD growth of lithium-doped zinc oxide (ZnO) thin films. acs.org It is also employed in a novel regeneration process for spent lithium-ion battery cathodes. A metal-solvent chelation reaction using a lithium acetylacetonate solution effectively removes degraded material from the surface of LiFePO₄ through strong chelation with iron(III) centers, facilitating the relithiation process. thieme-connect.com Furthermore, it is a reactant in the synthesis of lanthanide complexes. chinesechemsoc.org

The following table details some of its key reactions with metal species.

Metal SpeciesReagent/CatalystReaction TypeApplication
Diisopropylzinc, Aryl IodideThis compound (catalyst)Iodine-Zinc ExchangePreparation of functionalized arylzinc reagents researchgate.netgoogle.com
Isopropylmagnesium chloride, Aryl BromideThis compound (catalyst)Bromine-Magnesium ExchangePreparation of Grignard reagents okayama-u.ac.jp
Zinc acetylacetonate hydrateThis compound (solution)MOCVDGrowth of Li-doped ZnO thin films acs.org
Degraded LiFePO₄ CathodeThis compound (solution)Chelation/Surface TreatmentRegeneration of battery materials thieme-connect.com
Lanthanide saltsThis compoundLigand ExchangeSynthesis of lanthanide(III) complexes chinesechemsoc.org

Stereochemical Aspects of Reactions Involving this compound

While the (2,4-pentanedionato) ligand itself is achiral, its lithium salt can participate in stereoselective reactions, typically as an additive or as a precursor for forming chiral catalysts. In these contexts, the stereocontrol is usually imparted by other chiral ligands present in the reaction system.

This compound is also used in ligand exchange reactions on pre-existing chiral metal centers. A cationic chiral iridium(III) complex, for example, can be converted to a neutral complex by exchanging a ligand for an acetylacetonate group from Li(acac), with the stereochemistry at the metal center being retained. researchgate.net Furthermore, the acetylacetonate ligand is a key component in some chiral catalysts. Insoluble chiral bipyridine-copper(II) acetylacetonate complexes have been shown to catalyze asymmetric silyl (B83357) conjugate additions, demonstrating the integration of the achiral acac ligand into a functional chiral catalytic system. researchgate.net

Its role has also been noted in catalytic systems for exchange reactions involving chiral substrates. Lithium salts, including lithium acetylacetonate, can catalyze the exchange reaction between i-PrMgCl and chiral cyclic alkenyl iodides, providing access to chiral allylic alcohols after subsequent reaction. okayama-u.ac.jp

Applications in Advanced Materials Synthesis

Precursor Chemistry for Thin Film Deposition

The utility of (2,4-Pentanedionato)lithium in thin film deposition stems from its nature as a metal-organic β-diketonate complex. These complexes are widely used as precursors for creating thin films of metals and metallic compounds. The volatility of metal acetylacetonates (B15086760) is a critical factor for their successful use in Metal-Organic Chemical Vapor Deposition (MOCVD). The ability to transport the precursor in the vapor phase to a heated substrate is fundamental to both CVD and ALD processes.

Chemical Vapor Deposition (CVD) Applications

CVD is a process where precursor gases react on a heated substrate to deposit a solid material. MOCVD, a specific type of CVD, utilizes metal-organic compounds like this compound as precursors.

This compound is an effective precursor for the MOCVD of various lithium-containing oxide films, which are essential components in energy storage technologies like lithium-ion batteries.

One notable application is the fabrication of lithium manganese oxide (LiMn₂O₄) thin films, a promising cathode material. Using a mist CVD method, a solution containing lithium acetylacetonate (B107027) (Li(acac)) and manganese acetylacetonate (Mn(acac)₃) can be vaporized and deposited onto a substrate at high temperatures (e.g., 1000°C) to form crystalline LiMn₂O₄ thin films. This technique is recognized as a safe, cost-effective, and highly controllable vapor-phase deposition method.

Similarly, lithium-containing vanadium oxide films, such as LiV₂O₅, have been prepared using plasma-enhanced CVD (PECVD). While this specific study synthesized a novel fluorinated lithium precursor for its low sublimation temperature, it highlights the general principle of using lithium-organic compounds in conjunction with other metal precursors (like vanadium oxytrichloride) to deposit complex oxide films. The resulting films are viable candidates for cathodes in thin-film lithium-ion batteries.

The general class of metal acetylacetonates, to which this compound belongs, are considered classic precursors for the MOCVD of metal-containing films due to their volatility and decomposition characteristics.

Table 1: MOCVD Parameters for Lithium-Containing Oxide Films

Target Film Lithium Precursor Co-precursor Deposition Method Substrate Temperature (°C) Reference
LiMn₂O₄ Lithium acetylacetonato (Li(acac)) Manganese acetylacetonato (Mn(acac)₃) Mist CVD 1000
LiV₂O₅ Lithium hexafluoroisopropoxide* Vanadium oxytrichloride (VOCl₃) PECVD 250

*Note: While not this compound, this demonstrates the use of a related lithium-organic precursor in CVD.

The synthesis of carbon nanostructures, such as carbon nanotubes (CNTs), via CVD typically involves the decomposition of a carbon-containing gas over a transition metal catalyst. Catalytic CVD (CCVD) is a flexible and economically favorable method for producing CNTs. The process involves a hydrocarbon gas decomposing at high temperatures in the presence of catalyst nanoparticles (commonly iron, cobalt, or nickel), leading to the nucleation and growth of nanotubes.

While transition metal acetylacetonates are sometimes used as the catalyst source, the direct role of this compound in the fabrication of carbon nanostructures is not prominently documented in the same capacity. The primary function of lithium compounds in this context is often related to enhancing the performance of carbon materials when used as anodes in lithium-ion batteries, rather than catalyzing their formation. The synthesis methods for CNTs are diverse, including thermal CVD, plasma-enhanced CVD (PECVD), and aerosol-assisted CVD, all of which rely on a carbon source and a catalyst for the growth process.

Metal-Organic Frameworks (MOFs) are porous crystalline materials with applications in gas storage, separation, and catalysis. Integrating MOFs as thin films on surfaces is crucial for their use in electronic devices, and MOF-CVD has emerged as a key technique for this purpose. The process typically involves depositing a metal-containing precursor layer which is then converted to the MOF structure by exposure to an organic linker vapor.

Metal β-diketonate complexes are valuable precursors for the deposition of metal or metal oxide thin films via MOCVD. While the direct use of this compound in MOF-CVD is not extensively detailed, the broader class of metal acetylacetonates has been explored as metal sources for MOF synthesis. For instance, acetylacetonate complexes of iron, zirconium, and aluminum have been used for the aqueous synthesis of various MOFs.

The vapor-assisted synthesis of MOFs, such as HKUST-1, demonstrates the viability of using vapor-phase reactants to form these crystalline structures, which is the foundational principle of MOF-CVD. The loading of porous MOFs with volatile organometallic compounds, including β-diketonates, has also been studied, indicating the compatibility of these precursors with MOF structures.

Atomic Layer Deposition (ALD) Applications

Atomic Layer Deposition (ALD) is a vapor-phase technique that builds thin films one atomic layer at a time. It differs from CVD in that it uses a sequence of self-limiting surface reactions. Precursors are pulsed into the reaction chamber one at a time, separated by purging steps, which prevents gas-phase reactions and allows for exceptional control over film thickness and conformality, even on complex 3D structures.

The defining characteristic of ALD is the self-limiting nature of the precursor-surface interaction. In an ideal ALD cycle, the first precursor is pulsed and chemisorbs onto the substrate until all available reactive surface sites are occupied. Further exposure to the precursor does not lead to additional growth, hence the reaction is "self-limiting." After purging the excess precursor, a second precursor (co-reactant) is introduced, which reacts with the adsorbed first precursor to form a single layer of the desired material and regenerate the reactive surface sites for the next cycle.

Lithium β-diketonates, which are structurally related to this compound, have been successfully employed as precursors for the ALD of lithium-containing films. For example, a lithium β-diketonate, Li(thd) (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate), has been used with ozone as a co-reactant to deposit lithium carbonate (Li₂CO₃) films. The process showed typical ALD characteristics within a specific temperature range (185–300 °C).

The development of ALD processes for lithium compounds is critical for applications such as all-solid-state lithium-ion microbatteries, where precise control over the thickness of solid-state electrolytes is required. Researchers have studied various lithium precursors, with lithium β-diketonates and lithium alkoxides proving to be among the most effective for depositing lithium-containing films via ALD.

Table 2: Example of a Self-Limiting ALD Process Using a Lithium β-Diketonate Precursor

Target Film Lithium Precursor Co-reactant Deposition Temperature (°C) Key Finding Reference
Li₂CO₃ Li(thd) Ozone (O₃) 185 - 300 Self-limiting growth of polycrystalline lithium carbonate films.
Li-La-O Li(thd) La(thd)₃ and Ozone (O₃) 225 Film composition varied by controlling ALD sub-cycles.
LiOH/Li₂O LiOᵗBu H₂O 225 Growth of lithium hydroxide (B78521) or lithium oxide films.
Li₃PO₄ LiOᵗBu Trimethylphosphate 250 - 325 Linear growth rate, indicating self-limiting behavior for solid-state electrolytes.

*Note: Li(thd) is lithium 2,2,6,6-tetramethyl-3,5-heptanedionate, a β-diketonate similar to this compound. LiOᵗBu is lithium tert-butoxide, another common lithium ALD precursor.

Solution-Based Thin Film Methodologies (e.g., Spin Coating, Sol-Gel)

Solution-based techniques offer a cost-effective and versatile alternative to vapor deposition methods for producing thin films. researchgate.net The effectiveness of these methods relies on the availability of precursors that are soluble in appropriate solvents. This compound's solubility and ability to form stable solutions make it a suitable precursor for these methodologies. chemimpex.compsu.edu

Research has demonstrated the successful use of this compound as a lithium source in the sol-gel synthesis of materials such as lithium niobate powders and thin films. psu.edu The sol-gel process involves the creation of a colloidal suspension (sol) that undergoes polymerization to form a gel, which can then be applied to a substrate. mdpi.com

This precursor is also applicable in spin coating, a technique where a solution is dropped onto a spinning substrate. ebrary.net The centrifugal force spreads the liquid and evaporates the solvent, leaving a thin film. ebrary.net The use of this compound in precursor solutions for spin coating has been noted in the synthesis of lithium niobate thin films. psu.edu

Role in Lithium-Ion Battery Materials Research

This compound is utilized in research focused on synthesizing materials for lithium-ion batteries. chemimpex.com Its role as a lithium precursor is particularly relevant in the development of cathode materials.

Precursor for Cathode Materials (e.g., LiMn₂O₄, LiFeO₂)

The synthesis of high-performance cathode materials is essential for advancing lithium-ion battery technology. This compound has been employed in the fabrication of these critical components.

Lithium Manganese Oxide (LiMn₂O₄): As mentioned previously, this compound (Lithd) is used as a lithium source in the atomic layer deposition (ALD) of LiₓMn₂O₄ thin films. mdpi.com This spinel material is a promising cathode due to its high voltage and the low cost and abundance of manganese. mdpi.com The ability to deposit this material via ALD allows for precise control over film thickness and conformity, which is beneficial for creating advanced battery architectures. mdpi.com

Lithium Ferrite (LiFeO₂): LiFeO₂ has been investigated as an alternative cathode material due to the low cost and non-toxicity of iron. electrochemsci.org Various synthesis methods, including hydrothermal and solid-state reactions, have been explored for producing different crystalline structures of LiFeO₂. electrochemsci.org However, the reviewed literature on LiFeO₂ synthesis does not specify the use of this compound as a precursor.

Synthesis of Anode Materials

This compound is utilized as a lithium source in the synthesis of anode materials for lithium-ion batteries (LIBs). While traditional graphite (B72142) anodes are widely used, there is significant research into alternative materials with higher specific capacities and improved safety characteristics. researchgate.netresearchgate.net this compound serves as a precursor for fabricating such advanced anode materials, notably lithium titanate (Li₄Ti₅O₁₂). sigmaaldrich.comsigmaaldrich.com

The synthesis of lithium titanate (LTO) often involves sol-gel or electrospinning techniques where this compound is combined with a titanium precursor. For instance, in the fabrication of electrospun graphene-embedded Li₄Ti₅O₁₂ nanofibers, this compound is dissolved along with a titanium source and a polymer to create a spinning solution. sigmaaldrich.comsigmaaldrich.com Subsequent heat treatment (calcination) removes the organic components and results in the formation of the crystalline LTO phase. LTO is considered a "zero-strain" material, which contributes to an exceptionally long cycle life, and its operating voltage of around 1.55 V vs. Li/Li⁺ enhances battery safety by preventing the formation of lithium dendrites. mdpi.comnih.gov The use of this compound allows for a uniform distribution of lithium ions in the precursor phase, facilitating the formation of a pure LTO phase with the desired nanostructure, which is key to achieving high-rate capability. gncl.cn

Anode MaterialSynthesis MethodRole of this compoundKey Benefits
Lithium Titanate (Li₄Ti₅O₁₂) NanofibersElectrospinningLithium sourceHigh-rate capability, enhanced safety, long cycle life. sigmaaldrich.commdpi.comgncl.cn
Graphene-embedded Li₄Ti₅O₁₂Sol-gel / ElectrospinningLithium precursorImproved conductivity and high-rate performance. sigmaaldrich.comsigmaaldrich.com

Development of Electrolyte Components and Solid Electrolytes

The role of this compound extends to the development of electrolyte systems in rechargeable batteries. It has been investigated as an additive in conventional liquid electrolytes and as a component in the synthesis of solid-state electrolytes. sigmaaldrich.comnbinno.com

When used as an additive in liquid electrolytes, its high thermal stability and low volatility contribute to improved battery performance and safety. nbinno.com Additives are crucial for forming a stable solid electrolyte interphase (SEI) on the anode surface and a cathode electrolyte interphase (CEI) on the cathode. These layers are vital for preventing electrolyte decomposition and ensuring the longevity of the battery. osti.govsigmaaldrich.com

Furthermore, this compound has been used as a stabilizer for polymeric electrolytes. sigmaaldrich.com In the realm of solid-state batteries, which promise higher energy density and improved safety, this compound can serve as a lithium precursor for the synthesis of solid electrolytes. materion.com The sol-gel process, for which this compound is well-suited, is a common method for preparing ceramic and glass-ceramic solid electrolytes.

Enhancing Energy Density and Performance in Rechargeable Batteries

The use of this compound as a precursor directly contributes to enhancing the energy density and performance of rechargeable batteries. chemimpex.com Energy density is largely determined by the specific capacity of the electrode materials and the cell voltage. researchgate.netresearchgate.net By enabling the synthesis of high-performance anode materials like lithium titanate and potentially other metal oxides, this compound plays a foundational role in building better batteries. sigmaaldrich.comdntb.gov.ua

The performance of a battery is also characterized by its power density, cycle life, and safety. The use of this compound as an electrolyte additive can lead to the formation of more stable and protective interphase layers on the electrodes. nbinno.comazocleantech.com This enhanced stability prevents degradation mechanisms, leading to a longer cycle life and safer operation, particularly at higher voltages or temperatures. nbinno.com The synthesis of nanostructured electrodes, facilitated by precursors like this compound, can also improve power density by shortening the diffusion paths for lithium ions. e3s-conferences.orgmerckmillipore.com

Research Findings on Performance Enhancement:

Improved Safety: The use of LTO anodes, synthesized from this compound, avoids the low operating potential of graphite, mitigating lithium dendrite growth and enhancing safety. mdpi.comnih.gov

Longer Cycle Life: As a "zero-strain" material, LTO exhibits negligible volume change during charging and discharging, leading to superior structural stability and a longer battery life. mdpi.comgncl.cn

Enhanced Stability: As an electrolyte additive, this compound's thermal stability contributes to safer battery operation and can help in forming a more robust SEI. nbinno.com

Synthesis of Lithium-Containing Nanoparticles and Nanostructures

This compound is a versatile precursor for the synthesis of various lithium-containing nanoparticles and nanostructures. sigmaaldrich.com Its organometallic nature makes it highly suitable for techniques that require molecular-level mixing of constituent elements to achieve phase-pure, homogeneous nanomaterials. americanelements.com Examples of materials synthesized using this precursor include LiMn₂O₄ nanoparticles and Li₄Ti₅O₁₂ nanofibers. sigmaaldrich.comsigmaaldrich.comscientificlabs.ie These nanostructured materials are sought after for battery applications because their high surface area can enhance electrode-electrolyte contact and their small dimensions can reduce lithium-ion diffusion distances, boosting power capabilities. merckmillipore.com

Controlled Growth of Nanocrystals

The use of this compound facilitates the controlled growth of nanocrystals. In synthesis methods like sol-gel or hydrothermal processes, the acetylacetonate ligand forms a stable chelate complex with the lithium ion. americanelements.com This chelation ensures that the lithium ions remain uniformly dispersed in the precursor solution at a molecular level, preventing premature precipitation or segregation.

During the subsequent thermal treatment (e.g., calcination), the organic ligand is burned off, and the metal ions react to form the desired oxide nanocrystals. The initial homogeneity of the precursor solution is critical for controlling the stoichiometry and phase purity of the final product. This control over the chemical composition at the nanoscale is essential for achieving the desired electrochemical properties of the battery material.

Surface Chemistry of Nanomaterial Formation

The surface chemistry of nanomaterial formation is significantly influenced by the choice of precursors. The acetylacetonate ligand in this compound plays a crucial role. During the initial stages of synthesis, the ligand helps to control the hydrolysis and condensation rates of the metal precursors in sol-gel processes. This moderation allows for more ordered nucleation and growth of nanoparticles, rather than uncontrolled, rapid precipitation.

The decomposition of the acetylacetonate ligand during calcination also influences the surface characteristics of the resulting nanomaterials. The combustion of the organic components can create porosity and a high surface area in the final material, which is beneficial for electrochemical applications. The clean decomposition of the precursor is advantageous for achieving a high-purity crystalline structure without unwanted residual contaminants that could impede electrochemical performance.

Other Advanced Material Precursor Applications

Beyond its significant role in battery technology, this compound is a valuable precursor in other areas of advanced materials science.

Organic Light-Emitting Diodes (OLEDs): It has been used to create efficient electron injection layers in OLEDs. A bilayer of this compound and aluminum has been shown to improve electron injection, a critical factor for the performance and efficiency of OLED devices. sigmaaldrich.comscientificlabs.ie

Polymers and Composites: The compound is used in the development of high-performance polymers, where it can act as a catalyst in polymerization processes or be incorporated to modify the material's properties. chemimpex.comnbinno.com It also serves as a curing agent for epoxy resins. sigmaaldrich.com

Carbon Nanostructures: Acetylacetonates, in general, are used as catalysts in the fabrication of various carbon nanostructures through methods like chemical vapor deposition (CVD). americanelements.com

Ceramics and Glasses: As a soluble and reactive source of lithium, it can be employed in the sol-gel synthesis of specialized lithium-containing ceramics and glasses with unique optical or electrical properties.

High-Performance Polymers and Composites

This compound plays a significant role in the polymer industry, where it is utilized as a catalyst and additive to create high-performance polymers and composites with improved physical properties. chemimpex.comnbinno.com Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and mechanical strength. nbinno.com

The compound acts as an effective catalyst in various polymerization processes, influencing the final characteristics of the polymer. nbinno.com For instance, it is used as a curing agent for epoxy resins, which are known for their strength and durability. sigmaaldrich.com The presence of the lithium compound can facilitate the cross-linking of polymer chains, resulting in a more robust material.

Table 1: Impact of this compound on Polymer and Composite Properties

PropertyEffect of this compoundApplication Example
Thermal Stability Enhances resistance to heat degradation. nbinno.comHigh-temperature resistant polymers.
Mechanical Strength Improves the durability and resilience of the material. nbinno.comReinforced composites, durable epoxy resins. sigmaaldrich.com
Catalytic Activity Influences polymerization reactions to control polymer properties. nbinno.comSynthesis of specialized polymers.
Electrochemical Performance Contributes to high capacity and stability in battery composites. nih.govAnodes for lithium-ion batteries. nih.gov

Conductive Inks and Coatings for Electronics

This compound is an integral component in the formulation of conductive inks and coatings designed for the electronics industry. chemimpex.com These specialized materials are essential for the manufacturing of printed electronics, flexible circuits, and advanced components like organic light-emitting devices (OLEDs). chemimpex.comsigmaaldrich.com

The compound's solubility in organic solvents is a key advantage, allowing for its even dispersion within ink and coating formulations. chemimpex.com In conductive inks, which often contain metallic powders like lithium, the right formulation is crucial for creating printable electrodes for batteries and other electronic devices. jpmtr.orggoogle.com this compound can act as a stabilizer and a source of lithium ions in these formulations.

Table 2: Applications of this compound in Electronic Inks and Coatings

Application AreaRole of this compoundResulting Benefit
Conductive Inks Component in formulations for printed electronics. chemimpex.comEnables the creation of flexible and printed circuits. chemimpex.com
OLEDs Used in the electron injection layer. sigmaaldrich.comImproved device efficiency and performance. sigmaaldrich.com
Battery Electrodes Precursor or additive in electrode coatings. chemimpex.comEnhanced stability and conductivity of battery components. chemimpex.com

Catalytic Applications and Mechanistic Insights

Homogeneous Catalysis Utilizing (2,4-Pentanedionato)lithium

In homogeneous catalysis, this compound is valued for its ability to facilitate organic synthesis reactions and polymerization processes, leading to improved reaction rates and yields. wikiwand.comchemimpex.com

While organolithium compounds are well-established as potent reagents in organic synthesis, the catalytic applications of this compound are an area of growing interest. sioc.ac.cn Organolithium reagents, in general, are known to participate in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Michael additions, and cross-coupling reactions. youtube.comarkat-usa.orgnih.gov In these reactions, the lithium ion can act as a Lewis acid, coordinating to carbonyl oxygens to enhance the electrophilicity of the carbonyl carbon.

For instance, in aldol-type reactions, lithium enolates are key intermediates. The formation of a lithium enolate directs the course of the reaction, allowing for controlled cross-aldol condensations. youtube.com Similarly, in Michael additions, the lithium cation can facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. arkat-usa.org While specific studies detailing the catalytic cycle of this compound in these reactions are not abundant, its role is likely associated with the in situ generation of reactive lithium species or through Lewis acidic activation.

The field of palladium-catalyzed cross-coupling has also seen the use of organolithium compounds. Although highly reactive, recent advancements have enabled their use with certain palladium catalysts, expanding the scope of these powerful bond-forming reactions. advancedsciencenews.comhanze.nl

This compound has demonstrated utility as a catalyst in polymerization, particularly in the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polyesters like polylactide (PLA). rsc.orgresearchgate.netillinois.edu The synthesis of high-molecular-weight polyesters is crucial for their application in biomedical and other fields. nih.govmdpi.com

In the ROP of lactide, lithium catalysts, including lithium-based acetylacetonate (B107027) complexes, can initiate polymerization. researchgate.net The mechanism often involves the coordination of the lithium ion to the carbonyl oxygen of the lactide monomer, followed by nucleophilic attack of an initiator, which can be an alcohol or even trace amounts of water, leading to ring opening and chain propagation. The nature of the lithium compound can influence the stereoselectivity of the polymerization, affecting the properties of the resulting polymer. illinois.edu

Recent research has highlighted the potential of lithium-based systems to produce cyclic polymers, with computational studies suggesting that the aggregation state of the lithium catalyst can be a key factor in determining the linear to cyclic polymer ratio. rsc.org

Table 1: Application of Lithium-based Catalysts in Ring-Opening Polymerization of Lactide
Catalyst SystemMonomerPolymerKey Findings
n-Butyl lithium with bidentate ligandsL-lactidePolylactide (PLA)Catalytic activity was improved with the addition of bidentate ligands, though control over molecular weight varied. researchgate.net
Lithium anthraquinoidL- and rac-lactideCyclic PolylactideSelective towards the formation of cyclic polymers with narrow dispersity. rsc.org
Lithium Chloride with octa(ethylene glycol) dimethyl etherL-lactidePolylactide (PLA)Water can initiate the reaction by forming the active lithium lactate (B86563) species. bohrium.com

Heterogeneous Catalysis and Supported Systems

To enhance catalyst stability, recyclability, and performance, this compound can be incorporated into heterogeneous catalytic systems.

Clays (B1170129) and clay minerals, such as montmorillonite (B579905), are attractive supports for catalysts due to their high surface area, ion-exchange capacity, and environmental compatibility. mdpi.comresearchgate.net The immobilization of metal complexes onto these layered structures can lead to robust heterogeneous catalysts. While the direct immobilization of this compound on clays is not extensively documented, related systems provide insight into the potential of this approach. For example, molybdenum acetylacetonate complexes have been successfully immobilized on montmorillonite K-10 for use in epoxidation reactions. researchgate.net The layered structure of clays can facilitate the dispersion of the catalytic species and provide a confined environment for reactions to occur. The use of lithium-containing clays like hectorite (B576562) and the study of lithium's role in the bioactivity of clay nanoparticles further suggest the compatibility of lithium ions with clay structures. researchgate.netrsc.org

Role as a Ligand in Transition Metal Catalysis (e.g., Cobalt-based systems)

The 2,4-pentanedionato anion (acac) is a versatile bidentate ligand that forms stable complexes with a wide range of transition metals. wikiwand.comwikipedia.org These metal acetylacetonate complexes are often used as catalyst precursors in various organic transformations. wikiwand.comwikipedia.org

In cobalt-based catalysis, the acetylacetonate ligand plays a crucial role in stabilizing the cobalt center and influencing its catalytic activity. Cobalt(II) acetylacetonate, for example, is a common precursor for the generation of active cobalt catalysts for hydrogenation and other reactions. researchgate.net The interaction of Co(acac)₂ with reducing agents, such as lithium aluminum hydride, leads to the formation of catalytically active cobalt nanoparticles. researchgate.net The presence of the acetylacetonate ligand can affect the size and stability of these nanoparticles.

Furthermore, mixed-ligand complexes, where acetylacetonate is one of several ligands coordinated to the metal center, are also of interest. The electronic and steric properties of the acetylacetonate ligand can be fine-tuned by modifying its structure, which in turn can influence the selectivity and efficiency of the transition metal catalyst. The synthesis of cobalt complexes often involves the reaction of a cobalt salt with acetylacetone (B45752) in the presence of a base to deprotonate the ligand. thecreativechemist.org The resulting cobalt acetylacetonate complexes can then be employed in a variety of catalytic applications, including oxidation and carbon-carbon bond-forming reactions. mdpi.comnih.govepa.gov A new cobalt(II)-lithium(I) carboxylate complex has also been synthesized, showcasing the potential for creating multinuclear catalytic systems. rsc.org

Elucidation of Catalytic Mechanisms and Active Site Properties of this compound

The catalytic activity of this compound, also known as lithium acetylacetonate or Li(acac), is rooted in the compound's coordination chemistry and its ability to act as a Lewis acid catalyst. While detailed mechanistic studies specifically focused on this compound are not extensively documented in publicly available literature, significant insights can be drawn from the well-studied catalytic behavior of other metal acetylacetonates (B15086760) and the fundamental principles of lithium ion coordination. The catalytic mechanism generally involves the activation of a substrate through coordination with the lithium cation, followed by nucleophilic attack, with the acetylacetonate ligand playing a crucial role in stabilizing the entire complex.

The lithium ion in this compound functions as a Lewis acid, accepting electron density from a substrate to enhance its electrophilicity. This activation is a key step in initiating catalytic cycles for various organic transformations, most notably in polymerization reactions. The coordination of a substrate to the lithium center polarizes its chemical bonds, making it more susceptible to nucleophilic attack. The coordination number of the lithium ion, typically ranging from four to six, and its preferred coordination geometry, often tetrahedral or octahedral, are critical factors in determining the nature of the active site and the steric environment of the reaction.

A plausible mechanistic framework for reactions catalyzed by this compound, particularly in the context of ring-opening polymerization (ROP) of cyclic esters like lactide, is the coordination-insertion mechanism. This mechanism, which has been proposed for other metal acetylacetonate catalysts, likely involves the following key steps:

Initiation: The catalytic cycle is initiated by the coordination of the cyclic ester monomer to the lithium ion. The interaction between the carbonyl oxygen of the ester and the lithium center activates the monomer.

Nucleophilic Attack: A nucleophile, which could be an alcohol initiator or the acetylacetonate ligand itself, attacks the activated carbonyl carbon of the monomer. This leads to the opening of the cyclic ester ring.

Insertion and Propagation: The ring-opened monomer is then inserted into the lithium-nucleophile bond. The newly formed alkoxide end of the polymer chain remains coordinated to the lithium center, which can then coordinate and activate another monomer molecule, continuing the propagation of the polymer chain.

Termination: The polymerization process is terminated by the introduction of a quenching agent or by side reactions.

The active site in this proposed mechanism is the lithium center, where the coordination and activation of the monomer occur. The acetylacetonate ligand plays a multifaceted role in this process. Its bidentate coordination to the lithium ion forms a stable chelate ring, which influences the steric and electronic properties of the active site. This chelation can affect the stereoselectivity of the polymerization and the rate of the reaction. Furthermore, the acetylacetonate ligand can modulate the Lewis acidity of the lithium ion, thereby fine-tuning its catalytic activity.

Computational studies on related systems, such as lithium enolates in aldol reactions, have highlighted the importance of aggregation and the formation of well-defined transition states in determining the stereochemical outcome of reactions. It is conceivable that similar aggregated species of this compound could be involved in its catalytic cycles, influencing both reactivity and selectivity. Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, could potentially be employed to identify and characterize the transient intermediates and the active species in the catalytic cycle, providing direct evidence for the proposed mechanisms.

The following interactive data tables summarize key properties of the lithium ion and the acetylacetonate ligand that are pertinent to the catalytic mechanism of this compound.

Table 1: Properties of the Lithium Cation Relevant to Catalysis

Property Value/Description Significance in Catalysis
Ionic Radius ~76 pm (for 6-coordination) Influences steric accessibility of the active site.
Common Coordination Numbers 4, 5, 6 Determines the geometry of the catalytic complex.
Preferred Coordination Geometry Tetrahedral, Octahedral Affects the orientation of coordinated substrates and stereoselectivity.

Table 2: Properties of the Acetylacetonate Ligand in Catalysis

Property Description Role in Catalysis
Coordination Mode Bidentate chelator Forms a stable six-membered ring with the lithium ion, influencing the stability and structure of the active site.
Electronic Effects Electron-donating Modulates the Lewis acidity of the lithium center.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and thermodynamic stability of (2,4-Pentanedionato)lithium. These calculations provide a detailed picture of electron distribution and bond energies within the molecule.

Electronic Structure: DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. For organometallic complexes like Li(acac), the HOMO is often localized on the metal and the acetylacetonate (B107027) ligand, while the LUMO is typically centered on the ligand's π-system. For instance, in a study of a similar iridium(III) acetylacetonate complex, DFT calculations revealed that the HOMO was mainly localized on the iridium atom and the phenyl group of the ligand, while the LUMO was distributed across the entire cyclometalated ligand. researchgate.net Such calculations for Li(acac) would clarify the nature of the Li-O bond and the electronic contributions of the acetylacetonate ligand.

Energetics and Thermodynamic Stability: The thermodynamic stability of this compound can be assessed by calculating its formation energy and decomposition energies. Ab initio hybrid functional approaches are used to study the thermodynamic stability of various compositions of materials as a function of temperature and pressure, allowing for the construction of phase diagrams. semanticscholar.org These calculations help predict whether the compound is stable under specific conditions and provide insights into its potential decomposition products. For Li(acac), this would involve calculating the energy changes associated with its formation from reactants and its breakdown into simpler molecules.

Below is an interactive data table summarizing typical outputs from DFT calculations on a related metal acetylacetonate complex, illustrating the type of data that would be generated for this compound.

PropertyCalculated ValueSignificance
HOMO Energy-5.28 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-3.15 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap2.13 eVIndicates chemical reactivity and electronic excitation energy.
Li-O Bond LengthNot availableWould provide insight into the strength and nature of the metal-ligand bond.
Formation EnthalpyNot availableDetermines the thermodynamic stability relative to its constituent elements.
Data is illustrative and based on a similar iridium(III) acetylacetonate complex. researchgate.net

Prediction of Reaction Pathways and Transition States

Computational methods are invaluable for mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction rates. This is particularly useful for understanding the thermal decomposition of this compound, a crucial aspect when it is used as a precursor in materials synthesis.

Methodologies: Techniques such as synchronous transit-guided quasi-Newton (QST2) methods are employed to locate transition state structures. ucsb.edu These calculations help to identify the lowest energy path from reactants to products on the potential energy surface. ucsb.edu For a chemical reaction, the transition state is a first-order saddle point on this surface, characterized by having one negative second derivative, with the corresponding eigenvector representing the reaction coordinate. ucsb.edu By calculating the energy of this transition state relative to the reactants, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction kinetics. Recently, machine learning models have been developed that can predict transition state structures much more rapidly than traditional quantum chemistry methods. technologynetworks.com

Molecular Dynamics Simulations of Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase, such as in a solvent. These simulations model the movement of atoms and molecules over time, providing insights into solvation structures, coordination, and transport properties.

Solvation Shell and Coordination: MD simulations can reveal how solvent molecules arrange themselves around the lithium ion and the acetylacetonate ligand in a solution. rsc.org This is described by the radial distribution function, which gives the probability of finding a solvent molecule at a certain distance from the solute. From this, the coordination number, or the number of solvent molecules in the first solvation shell, can be determined. Studies on lithium ion solvation in various organic solvents like acetonitrile (B52724) and diethyl ether show that the coordination environment is dynamic and depends on the solvent. nih.govnih.gov For Li(acac) dissolved in a solvent, MD simulations would clarify the extent to which the solvent molecules interact with the lithium ion versus the acetylacetonate ligand, and whether the Li-O bond of the chelate remains intact. rsc.org

Transport Properties: MD simulations can also be used to calculate transport properties such as diffusion coefficients. rsc.org The diffusion coefficient is a measure of how quickly a species moves through the solution and is a key parameter in applications like electrolytes for lithium-ion batteries. By simulating the trajectory of the Li(acac) molecule over time, its diffusion coefficient in a given solvent can be calculated, providing insights into its mobility. mdpi.com

The table below summarizes key parameters that can be obtained from MD simulations of a lithium salt in an organic solvent.

ParameterDescriptionRelevance to Li(acac)
Radial Distribution Function (g(r))Probability of finding a particle at a distance r from a reference particle.Describes the arrangement of solvent molecules around the Li+ ion and acac- ligand.
Coordination NumberAverage number of solvent molecules in the first solvation shell of an ion.Quantifies the direct interaction between Li(acac) and the solvent.
Diffusion Coefficient (D)A measure of the rate of translational motion of a particle in solution.Indicates the mobility of Li(acac) in a given solvent, important for electrolyte applications.
Residence TimeThe average time a solvent molecule spends in the first solvation shell of an ion.Characterizes the lability of the solvent-solute interaction.

Computational Spectroscopy for Interpretation of Experimental Data

Computational methods can predict various types of spectra, including infrared (IR) and Raman, which are invaluable for interpreting experimental spectroscopic data and assigning vibrational modes to specific molecular motions.

Methodology: DFT calculations are commonly used to compute the vibrational frequencies and intensities of a molecule. harvard.edu These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra. By visualizing the atomic displacements for each calculated vibrational mode, it is possible to make unambiguous assignments of the bands observed in experimental IR and Raman spectra. harvard.eduuc.pt

Application to Li(acac): For this compound, computational spectroscopy can help to identify characteristic vibrational modes. A study on a lithium hexafluoroacetylacetonate adduct used normal-coordinate analysis to assign two bands at 544 and 527 cm⁻¹ to the Li-O stretching modes and estimated the corresponding force constant to be 0.52 mdyn/Å. aip.org Similar calculations for Li(acac) would allow for the precise assignment of its IR and Raman spectra. For example, experimental IR spectra of nickel acetylacetonate and lithium nickel acetylacetonate show characteristic absorption bands between 1700 and 1300 cm⁻¹ that are attributable to the acetylacetonate ligand. researchgate.net Computational analysis would help to deconvolve these bands and assign them to specific C=O and C=C stretching vibrations within the chelate ring. A library of computed Raman spectra for possible reaction products in lithium-based battery systems has been proposed as a way to identify species in the solid-electrolyte interphase. harvard.edu

The following table shows an example of calculated vibrational frequencies and their assignments for the related acetylacetone (B45752) molecule, demonstrating the type of information that can be obtained for Li(acac).

Experimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
16241602C=O stretching
Not availableNot availableLi-O stretching
Data based on acetylacetone (AcAc). acs.org

Predictive Modeling for Material Properties Derived from this compound Precursors

Predictive modeling, often leveraging machine learning and high-throughput computational screening, is an emerging area that can accelerate the discovery and design of new materials. This compound can serve as a precursor for various lithium-containing materials, and predictive models can guide the synthesis of materials with desired properties.

High-Throughput Screening: This approach involves using computational methods, such as DFT, to calculate the properties of a large number of candidate materials. northwestern.edu For example, researchers have screened databases of materials to identify new potential anodes for lithium-ion batteries based on calculated properties like capacity, cell potential, and volume expansion. northwestern.eduaps.org this compound could be used as a precursor to synthesize some of the promising candidates identified through such screening efforts.

Machine Learning Models: Machine learning models can be trained on existing experimental or computational data to predict the properties of new materials or the outcomes of new synthetic procedures. drexel.eduresearchgate.net For instance, machine learning has been used to predict the discharge capacities of doped lithium nickel-cobalt-manganese (NCM) oxide cathodes based on the structural and elemental features of the materials. nih.gov In such a model, the properties of the precursor, such as Li(acac), could be included as input features to predict the characteristics of the final material. This approach can significantly reduce the need for trial-and-error experimentation by providing quantitative guidelines for the synthesis of high-performance materials. researchgate.net

The table below outlines the components of a predictive modeling workflow for designing new battery materials.

ComponentDescriptionApplication to Li(acac)
DescriptorsNumerical representations of the chemical and structural features of materials.Properties of Li(acac) (e.g., decomposition temperature, lithium content) could serve as descriptors.
Training DataA large dataset of known materials and their properties.Experimental data from syntheses using Li(acac) and other precursors.
Machine Learning AlgorithmAn algorithm (e.g., gradient boosting, neural network) that learns the relationship between descriptors and properties.To build a model that predicts, for example, the discharge capacity of a cathode synthesized from Li(acac).
Model ValidationTesting the model's predictive accuracy on a separate set of data.To ensure the model can reliably guide the synthesis of new materials.

Future Research Directions and Interdisciplinary Prospects

Emerging Synthetic Strategies for (2,4-Pentanedionato)lithium

While the classical synthesis of β-diketones often involves the Claisen condensation, researchers are continuously exploring more efficient and sustainable synthetic methodologies. mdpi.comnih.gov Future research in the synthesis of this compound and other lithium β-diketonates is likely to focus on several key areas:

Catalytic Approaches: The development of novel catalytic methods, including biocatalysis, organocatalysis, and metal-based catalysis, presents a significant opportunity to improve the synthesis of 1,3-diketones, the precursors to this compound. mdpi.comnih.govresearchgate.net These methods can offer higher yields, milder reaction conditions, and reduced waste.

Flow Chemistry: Continuous flow synthesis is an emerging strategy that can provide better control over reaction parameters, leading to improved product quality and safer processes. The application of flow chemistry to the synthesis of this compound could lead to more scalable and cost-effective production.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in organic synthesis. Investigating microwave-assisted methods for the preparation of this compound could offer a more energy-efficient route.

A comparative look at traditional versus emerging synthetic strategies is presented below:

Synthetic Strategy Description Potential Advantages
Claisen Condensation A classic method involving the reaction of an ester with a ketone in the presence of a strong base. mdpi.comWell-established and widely understood.
Catalytic Methods Utilization of enzymes, small organic molecules, or metal complexes to catalyze the formation of the β-diketone structure. mdpi.comnih.govHigher selectivity, milder conditions, potential for asymmetric synthesis. mdpi.com
Flow Chemistry Reactions are carried out in a continuously flowing stream rather than in a batch reactor.Enhanced safety, better process control, easier scalability.
Microwave-Assisted Synthesis Application of microwave energy to accelerate the chemical reaction.Reduced reaction times, improved energy efficiency, potentially higher yields.

Exploration of Novel Precursor Architectures for Advanced Deposition Techniques

This compound and its derivatives are valuable precursors for thin film deposition techniques like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD). rsc.orgresearchgate.net These techniques are crucial for fabricating components for microelectronics and energy storage devices.

Future research will likely focus on designing novel precursor architectures with tailored properties for specific deposition applications. Key areas of exploration include:

Enhanced Volatility and Thermal Stability: For ALD and MOCVD, precursors must be sufficiently volatile to be transported into the reaction chamber and thermally stable to avoid premature decomposition. researchgate.net Research into modifying the ligand structure of lithium β-diketonates, for instance, by introducing bulky substituents, can enhance these properties. rsc.org

Self-Limiting Reactivity: A key feature of ALD is the self-limiting nature of the surface reactions, which allows for precise thickness control. gelest.com Designing precursors with optimal reactivity towards the substrate and co-reactants is crucial for achieving ideal ALD growth.

Multi-Component Films: There is growing interest in depositing complex, multi-component thin films for applications such as solid-state electrolytes. cambridgenetwork.co.uk This requires the development of compatible precursor systems where different metal-organic compounds can be co-deposited in a controlled manner. For example, combining lithium precursors with those of other metals like lanthanum can produce lithium lanthanate thin films. rsc.org

The table below summarizes key properties of lithium precursors for advanced deposition techniques:

Precursor Deposition Technique Key Characteristics Deposited Film
Li(thd) (a β-diketonate)ALDGood thermal stability. rsc.orgrsc.orgLithium Carbonate (with ozone) rsc.org
LiOtBuALDEffective for depositing Li-containing films. rsc.orgLithium Oxide (with water) rsc.org
LiCpALDStudied for lithium film deposition. rsc.orgLithium-containing films (with water) rsc.org
(N,N-Di-i-propylacetamidinato)lithiumALDNon-flammable, good volatility and reactivity. cambridgenetwork.co.ukLithium-containing films cambridgenetwork.co.uk

Integration of this compound in Next-Generation Battery Technologies

The demand for high-performance, safe, and sustainable energy storage solutions is driving intensive research into next-generation battery technologies. This compound is emerging as a promising material in this field. nbinno.com

Future research will likely focus on the following areas:

Electrolyte Additives: this compound can be used as an electrolyte additive to enhance the performance and safety of lithium-ion batteries. nbinno.com Its high thermal stability and low volatility can contribute to improved battery performance. nbinno.com Further research is needed to understand the precise mechanisms by which it improves ion transport and interfacial stability.

Solid-State Electrolytes: All-solid-state batteries are a key area of future battery research due to their potential for higher energy density and improved safety. This compound can serve as a precursor for the synthesis of solid-state electrolyte materials. chemimpex.com

Surface Coatings for Electrodes: The application of thin, protective coatings on electrode materials can significantly improve their stability and cycle life. Advanced deposition techniques using this compound as a precursor can be employed to create these functional coatings.

The following table highlights the potential roles of this compound in advanced battery technologies:

Application Area Function of this compound Potential Benefits
Electrolyte Additive Improves electrolyte properties. nbinno.comEnhanced thermal stability, improved safety, better battery performance. nbinno.com
Solid-State Electrolytes Precursor for solid electrolyte synthesis. chemimpex.comEnables the fabrication of all-solid-state batteries with higher energy density and safety.
Electrode Coatings Precursor for depositing protective thin films on electrodes.Increased electrode stability, longer cycle life, improved rate capability.

Design of New Catalytic Systems Based on Lithium Coordination

Lithium compounds, including this compound, can act as effective catalysts in various organic reactions. chemimpex.comnbinno.com The coordination environment of the lithium ion plays a crucial role in its catalytic activity.

Future research in this area will likely involve:

Asymmetric Catalysis: The development of chiral lithium-based catalysts for asymmetric synthesis is a significant area of interest. By designing ligands that create a specific chiral environment around the lithium center, it may be possible to achieve high enantioselectivity in a variety of chemical transformations.

Polymerization Catalysis: this compound can act as a catalyst in polymerization processes, influencing the properties of the resulting polymers. nbinno.com Further research into modifying the structure of the lithium complex could lead to catalysts with enhanced activity and control over polymer architecture.

Tandem Catalysis: Designing catalytic systems where a lithium catalyst works in concert with other catalysts can enable novel and efficient tandem reactions, where multiple transformations occur in a single pot.

The table below provides examples of catalytic applications involving lithium compounds:

Catalytic Application Role of Lithium Compound Example Reaction
Organic Synthesis Lewis acid catalyst. nbinno.comCoupling and cyclization reactions. nbinno.com
Polymerization Initiator or catalyst. nbinno.comRing-opening polymerization of cyclic esters.
Hydroboration Catalyst for the hydroboration of aldehydes and ketones. rsc.orgReduction of carbonyl compounds. rsc.org

Role in Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound and related compounds have the potential to contribute to these initiatives.

Future research directions in this context include:

Benign Solvents: Exploring the use of this compound in environmentally benign solvents or even in solvent-free conditions for catalytic reactions.

Atom Economy: Developing catalytic reactions that proceed with high atom economy, where most of the atoms from the reactants are incorporated into the final product. Lithium-catalyzed reactions can be designed to meet this criterion.

Recyclable Catalysts: Designing heterogeneous catalytic systems based on this compound that can be easily separated from the reaction mixture and reused, thereby reducing waste and cost.

Recycling of Battery Materials: Developing green processes for recycling and resynthesizing cathode materials from spent lithium-ion batteries, where lithium compounds play a central role. rsc.org

The table below outlines how research on this compound aligns with the principles of green chemistry:

Principle of Green Chemistry Application of this compound
Catalysis Use as a catalyst to increase reaction efficiency and reduce energy consumption. chemimpex.comnbinno.com
Designing Safer Chemicals Development of less hazardous precursors for materials synthesis. cambridgenetwork.co.uk
Waste Prevention Designing reactions with high atom economy and developing recyclable catalysts.
Safer Solvents and Auxiliaries Investigating reactions in greener solvent systems.

Advanced Characterization Methodologies for In-Situ Studies

To fully understand the role of this compound in various processes, it is essential to study its behavior under reaction conditions. Advanced in-situ characterization techniques can provide valuable insights into reaction mechanisms, catalyst deactivation, and film growth processes.

Future research will benefit from the application of techniques such as:

In-Situ Spectroscopy: Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the changes in the chemical structure of this compound during a reaction or deposition process.

In-Situ X-ray Techniques: Synchrotron-based X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can provide real-time information about the crystalline phase and local atomic environment of lithium-containing materials during their formation or operation.

Mass Spectrometry: In-situ mass spectrometry can be employed to study the decomposition pathways of this compound as a precursor in chemical vapor deposition processes. acs.org

The table below lists some advanced characterization techniques and the information they can provide for studies involving this compound:

Characterization Technique Information Obtained
In-Situ FTIR/Raman Spectroscopy Vibrational modes of molecules, changes in chemical bonding.
In-Situ X-ray Diffraction (XRD) Crystalline structure, phase transitions.
In-Situ X-ray Absorption Spectroscopy (XAS) Local atomic structure, oxidation state.
In-Situ Mass Spectrometry Gas-phase species, decomposition products. acs.org
Time-of-Flight Elastic Recoil Detection Analysis (TOF-ERDA) Elemental composition of thin films. rsc.org

Q & A

Q. What are the optimal synthetic routes for (2,4-pentanedionato)lithium, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves reacting lithium salts with 2,4-pentanedione under anhydrous conditions. Key steps include refluxing in a non-polar solvent (e.g., THF) and purification via recrystallization. Purity validation requires:
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress and byproduct removal .
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Confirm ligand coordination and absence of organic impurities.
  • FTIR : Identify characteristic C=O and Li-O vibrational bands.
  • Elemental Analysis : Verify stoichiometric Li:C:O ratios.
    Table 1 summarizes validation methods:
TechniquePurposeKey Parameters
TLCMonitor reaction progressRf value comparison
NMRConfirm ligand coordinationChemical shift analysis
FTIRDetect functional groupsPeak assignment (e.g., ~1600 cm⁻¹ for C=O)

Q. How does this compound function in lithium-ion battery electrolytes, and what characterization techniques confirm its role?

  • Methodological Answer : The compound may act as a lithium-ion conductor or stabilizer. Key characterization methods include:
  • Electrochemical Impedance Spectroscopy (EIS) : Measure ionic conductivity and interfacial stability.
  • Cyclic Voltammetry : Assess redox activity and electrochemical stability windows.
  • X-ray Diffraction (XRD) : Monitor structural changes during cycling .
    Experimental design should control variables such as solvent composition (e.g., carbonate-based electrolytes) and temperature.

Advanced Research Questions

Q. How can density functional theory (DFT) simulations predict the electrochemical stability of this compound in different solvent environments?

  • Methodological Answer : DFT workflows involve:
  • Geometry Optimization : Use generalized gradient approximation (GGA) functionals (e.g., PW91) to model molecular structure .
  • Solvent Effects : Apply implicit solvation models (e.g., COSMO) to simulate interactions with solvents like ethylene carbonate.
  • Electronic Structure Analysis : Calculate HOMO-LUMO gaps and Li⁺ binding energies to predict degradation pathways.
    Software tools like VASP (plane-wave basis sets) enable efficient iterative diagonalization for metallic systems .

Q. What strategies resolve contradictions between experimental conductivity measurements and computational predictions for this compound-based electrolytes?

  • Methodological Answer : Address discrepancies through:
  • Error Source Identification :
  • Experimental : Calibrate instruments (e.g., EIS frequency range) and ensure sample homogeneity .
  • Computational : Validate pseudopotentials (e.g., PAW vs. ultrasoft methods) and basis-set convergence .
  • Data Triangulation : Combine DFT results with molecular dynamics (MD) simulations to account for dynamic ion-solvent interactions .
  • Sensitivity Analysis : Vary parameters (e.g., solvent dielectric constant) to test model robustness .

Q. How can spectroscopic and diffraction data be integrated to elucidate the degradation mechanisms of this compound under high-voltage conditions?

  • Methodological Answer : Combine:
  • In Situ/Operando XRD : Track phase transitions during cycling .
  • X-ray Photoelectron Spectroscopy (XPS) : Identify surface species (e.g., LiF, organic decomposition products).
  • Multivariate Analysis : Use principal component analysis (PCA) to correlate spectral changes with electrochemical performance .

Methodological Considerations

  • Computational Best Practices :
    • Use hybrid functionals (e.g., HSE06) for bandgap accuracy in solid-state systems .
    • Employ PAW pseudopotentials to balance accuracy and computational cost .
  • Experimental Design :
    • Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
    • Pilot studies using fractional factorial designs can optimize synthesis parameters (e.g., temperature, stoichiometry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.